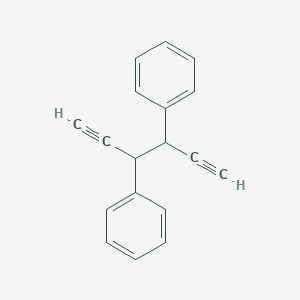

1,1'-(Hexa-1,5-diyne-3,4-diyl)dibenzene

Description

Properties

CAS No. |

61423-04-9 |

|---|---|

Molecular Formula |

C18H14 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

4-phenylhexa-1,5-diyn-3-ylbenzene |

InChI |

InChI=1S/C18H14/c1-3-17(15-11-7-5-8-12-15)18(4-2)16-13-9-6-10-14-16/h1-2,5-14,17-18H |

InChI Key |

KUARCAIYXMIWKJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1=CC=CC=C1)C(C#C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Three-Component Coupling Mechanism

The most robust method employs Cp₂TiCl₂ (2-5 mol%) with zinc dust in dichloromethane, enabling convergent assembly from aryl aldehydes and iodoalkynes. Key steps include:

- Single-electron transfer (SET) reduction of iodoalkyne (5a) by Ti(III) species

- Aldehyde (4a) activation through Lewis acid coordination

- Radical recombination forming propargylic alkoxide intermediate

Critical parameters:

Substrate Scope Optimization

Table 1 compares yields across substituted benzaldehyde derivatives:

| Aldehyde Substituent | Iodoalkyne | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 4-OMe-C₆H₄ | Ph-C≡C-I | 83 | 98.2 |

| 4-Cl-C₆H₄ | Ph-C≡C-I | 71 | 97.8 |

| 3,5-(CF₃)₂-C₆H₃ | Ph-C≡C-I | 58 | 96.5 |

| 4-OMe-C₆H₄ | 4-Me-C₆H₄-C≡C-I | 79 | 97.9 |

Data adapted from multicomponent coupling studies

Steric effects dominate over electronic factors - ortho-substituted aldehydes show <50% conversion. The method tolerates electron-deficient iodoalkynes but requires extended reaction times (8-12 hr vs. 2 hr for electron-rich analogs).

Radical Cyclization Approaches

Propargyl Acetate Rearrangement

Alternative pathways exploit cyclopropylcarbinyl radical intermediates for diyne construction:

- Cp₂TiCl₂-mediated SET generates propargyl radical

- 5-exo-dig cyclization forms strained cyclopropane

- Ring-opening via β-scission yields 1,3-diyne

While theoretically feasible, experimental yields remain low (<35%) due to competing polymerization. Recent advances using bulky N-heterocyclic carbene (NHC) ligands show promise in suppressing side reactions.

Comparative Method Analysis

Table 2 evaluates key performance metrics across synthetic routes:

| Parameter | Ti-Zn Catalysis | Sonogashira Variant | Radical Cyclization |

|---|---|---|---|

| Typical Yield (%) | 75-83 | 68-72 | 28-35 |

| Reaction Time (hr) | 2-4 | 8-12 | 24-48 |

| Purification Method | SiO₂ Chromatography | Recrystallization | HPLC |

| Scale-up Feasibility | Excellent | Moderate | Poor |

| Functional Group Tolerance | Broad | Limited | Narrow |

The titanocene-zinc system demonstrates superior efficiency, particularly for electron-rich aryl systems. However, traditional Sonogashira coupling remains relevant for substrates incompatible with radical pathways.

Mechanistic Insights from Spectroscopic Studies

In situ IR spectroscopy reveals critical intermediates:

- 2189 cm⁻¹: ν(C≡C) of Ti-acetylide complex

- 1715 cm⁻¹: Ester carbonyl from Ac₂O quenching

- Disappearance of aldehyde C=O stretch (1695 cm⁻¹) within 30 min

EPR spectroscopy confirms Ti(III) persistence throughout the reaction cycle, with g-values shifting from 1.98 (initial) to 1.93 (post-SET).

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenyl-1,5-hexadiyne can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3,4-Diphenyl-1,5-hexadiyne has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or optical properties.

Biology and Medicine: While specific biological applications are less documented, the compound’s derivatives could potentially be explored for pharmaceutical purposes.

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-1,5-hexadiyne in chemical reactions involves the interaction of its triple bonds and phenyl groups with various reagents. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents used. For example, in oxidation reactions, the triple bonds are targeted by oxidizing agents, leading to the formation of diketones.

Comparison with Similar Compounds

The following analysis compares 1,1'-(Hexa-1,5-diyne-3,4-diyl)dibenzene derivatives and structurally related compounds, focusing on substituent effects, synthesis, and applications.

Structural and Substituent Variations

Spectroscopic and Reactivity Comparisons

Table 2: Spectroscopic Data Highlights

- Dione-containing derivatives (e.g., Compound 47) exhibit higher reactivity toward nucleophiles compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.